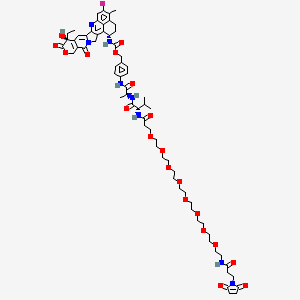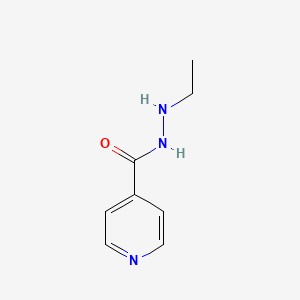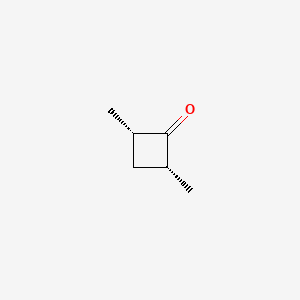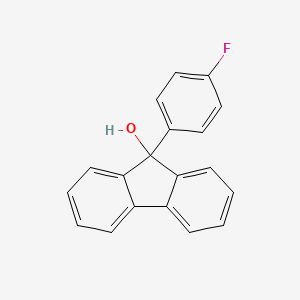
9-(4-Fluorophenyl)-9h-fluoren-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Fluorophenyl)-9h-fluoren-9-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a fluoren-9-ol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Fluorophenyl)-9h-fluoren-9-ol typically involves the reaction of 4-fluorobenzaldehyde with fluorenone in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This approach allows for the selective reduction of the intermediate compound, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for the introduction of various substituents. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
9-(4-Fluorophenyl)-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 9-(4-Fluorophenyl)-9h-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.
相似化合物的比较
4-Fluorophenylacetylene: A compound with a similar fluorophenyl group but different structural framework.
4-Fluoroamphetamine: Another fluorinated compound with distinct pharmacological properties.
Fluorenone: A structurally related compound without the fluorophenyl group.
Uniqueness: 9-(4-Fluorophenyl)-9h-fluoren-9-ol is unique due to the presence of both the fluorophenyl and fluoren-9-ol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
2284-44-8 |
|---|---|
分子式 |
C19H13FO |
分子量 |
276.3 g/mol |
IUPAC 名称 |
9-(4-fluorophenyl)fluoren-9-ol |
InChI |
InChI=1S/C19H13FO/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
InChI 键 |
BHDDUNNHVUDQBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


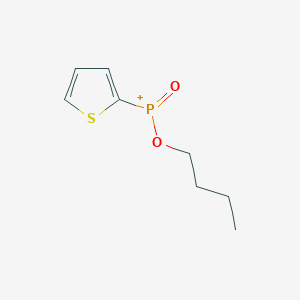
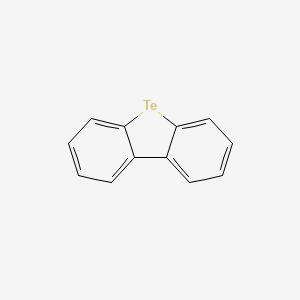
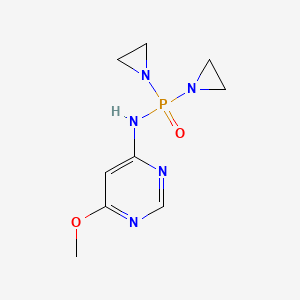
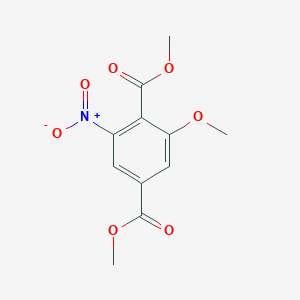
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
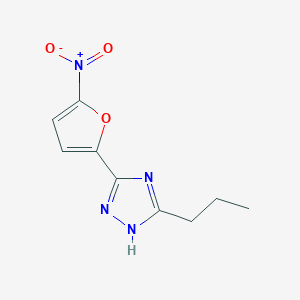
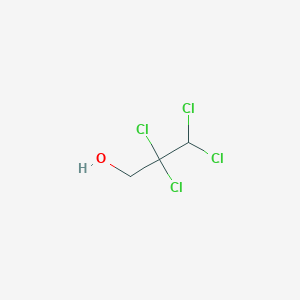
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

